
2,4,6-Trimethoxyphenylacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,4,6-Trimethoxyphenylacetic acid involves complex reactions, including oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation processes. For instance, an intermediate compound, 2-hydroxy-4,5,6-trimethoxyacetophenone, was synthesized via a 5-step reaction starting from trimethoxybenzene, indicating the multi-step approach necessary for such chemical syntheses (Tu Wei-jun, 2013).
Molecular Structure Analysis
The structural elucidation of derivatives related to 2,4,6-Trimethoxyphenylacetic acid, such as triorganotin derivatives of aminobenzoates, reveals complex molecular structures. These structures are characterized by different carboxylate coordination modes and evidence of multiple tin environments, showcasing the intricacies of molecular structures in related compounds (D. Tzimopoulos et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2,4,6-Trimethoxyphenylacetic acid and its derivatives can be complex. The synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides, using stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene, illustrates the compound's reactivity under oxidizing conditions. This process does not require a separate anion exchange step to install the trifluoroacetate group, highlighting the compound's chemical versatility (Virginie Carreras et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 2,4,6-Trimethoxyphenylacetic acid were not directly found, the physical properties of chemical compounds in this category typically include solubility in various solvents, melting points, and boiling points. These properties are crucial for determining the compound's applications and handling requirements.
Chemical Properties Analysis
The chemical properties of 2,4,6-Trimethoxyphenylacetic acid derivatives reveal significant activity in various reactions, indicating their potential in synthetic chemistry and applications in drug development. For example, the use of trimethoxyphenylthio as a cysteine protecting group in peptide synthesis demonstrates the compound's utility in producing high-purity peptides through mild reducing agents (T. Postma et al., 2012).
Aplicaciones Científicas De Investigación
-
Agriculture and Environmental Science
- 2,4-D is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- The indiscriminate use of pesticides can produce numerous damages to the environment .
- Microorganisms play a role in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP) .
- The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .
-
Green Chemistry
- 2,4-D is used in the fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
- Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .
- The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
- The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .
- Pesticide Formulation
- 2,4-D is used in the fabrication of controlled release formulations of pesticides .
- These formulations can reduce the volatilization and leaching risks simultaneously .
- The preparation process involves a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .
- Synthesis of Functionalized 2,4,6-Triaryl Pyridines and Pyrimidines
- An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed .
- This synthesis was carried out from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- In this multicomponent synthetic route, Lewis acids play a crucial role .
Propiedades
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDJIVBWDQELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412736 | |
| Record name | 2,4,6-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxyphenylacetic acid | |
CAS RN |
104397-80-0 | |
| Record name | 2,4,6-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





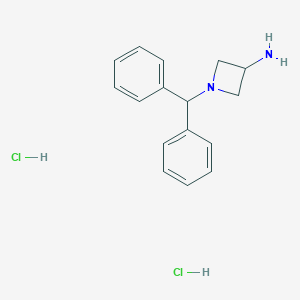

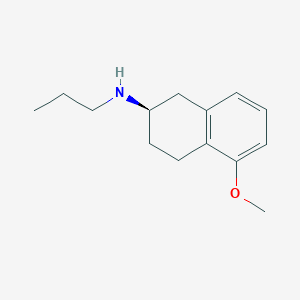

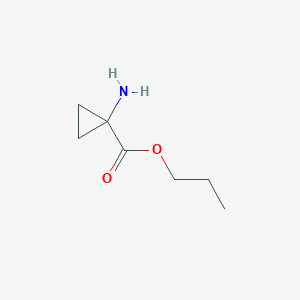

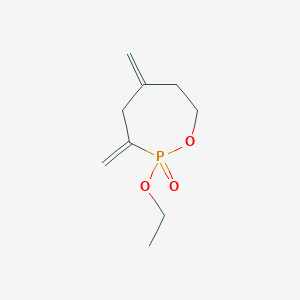
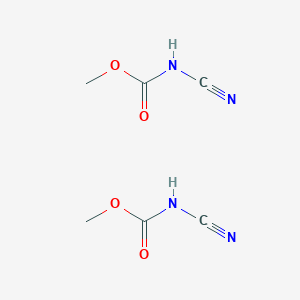
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
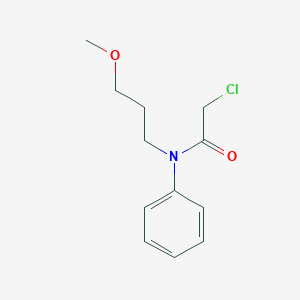
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
